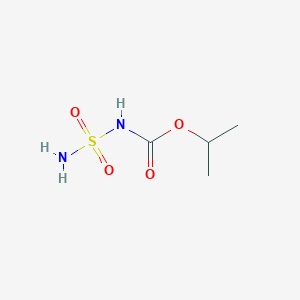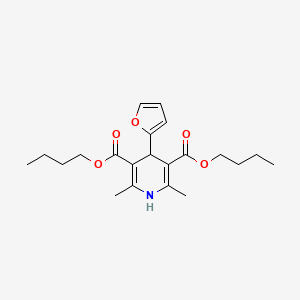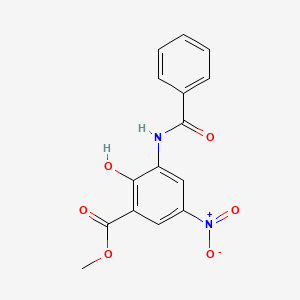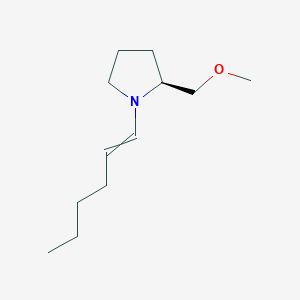![molecular formula C16H10N2S5 B12522873 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline CAS No. 820970-27-2](/img/structure/B12522873.png)
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline: is an organic compound known for its unique electronic properties. This compound belongs to the class of bis(1,3-dithiol-2-ylidene) derivatives, which are characterized by their ability to form stable radical cations and dications. These properties make them valuable in various applications, particularly in the field of organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline typically involves the reaction of 1,3-dithiol-2-thione with appropriate quinoxaline derivatives under controlled conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production, with adjustments made to optimize yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Bis(2H-1,3-dithiol-2-yliden)-1,3,4,9-tetrahydrothieno[3,4-b]chinoxalin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um stabile Radikal-Kationen und Dikationen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihren neutralen Zustand überführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Iod und Brom, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation typischerweise zur Bildung von Radikal-Kationen und Dikationen, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2H-1,3-dithiol-2-yliden)-1,3,4,9-tetrahydrothieno[3,4-b]chinoxalin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Organische Elektronik: Die Verbindung wird als aktive Schicht in organischen Feldeffekttransistoren verwendet, da sie ausgezeichnete elektronische Eigenschaften aufweist.
Molekulare Leiter: Sie ist ein wichtiger Bestandteil bei der Entwicklung von molekularen Leitern, die Materialien sind, die eine hohe elektrische Leitfähigkeit auf molekularer Ebene aufweisen.
Supraleitungsforschung: Die Fähigkeit der Verbindung, stabile Radikal-Kationen und Dikationen zu bilden, macht sie zu einem Kandidaten für die Erforschung der Supraleitung in organischen Materialien.
5. Wirkmechanismus
Der Mechanismus, durch den 1,3-Bis(2H-1,3-dithiol-2-yliden)-1,3,4,9-tetrahydrothieno[3,4-b]chinoxalin seine Wirkungen entfaltet, hängt in erster Linie mit seiner elektronischen Struktur zusammen. Die Dithiolyliden-Einheiten der Verbindung ermöglichen die Bildung von stabilen Radikal-Kationen und Dikationen, die entscheidend für ihre elektronischen Eigenschaften sind. Diese Radikalspezies können an verschiedenen Ladungstransferprozessen beteiligt sein, was die Verbindung für Anwendungen wie organische Elektronik und molekulare Leiter wertvoll macht .
Wirkmechanismus
The mechanism by which 1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline exerts its effects is primarily related to its electronic structure. The compound’s dithiolylidene moieties facilitate the formation of stable radical cations and dications, which are crucial for its electronic properties. These radical species can participate in various charge-transfer processes, making the compound valuable in applications such as organic electronics and molecular conductors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,5-Bis(1,3-dithiol-2-yliden)-2,5-dihydrothiophen: Ein weiteres Bis(1,3-dithiol-2-yliden)-Derivat mit ähnlichen elektronischen Eigenschaften.
9,10-Bis(1,3-dithiol-2-yliden)-9,10-dihydroanthracen: Eine verwandte Verbindung, die bei der Entwicklung von molekularen Leitern verwendet wird.
Einzigartigkeit
1,3-Bis(2H-1,3-dithiol-2-yliden)-1,3,4,9-tetrahydrothieno[3,4-b]chinoxalin ist aufgrund seiner spezifischen elektronischen Struktur einzigartig, die die Bildung von stabilen Radikal-Kationen und Dikationen ermöglicht. Diese Eigenschaft unterscheidet sie von anderen ähnlichen Verbindungen und macht sie besonders wertvoll für Anwendungen, die eine hohe elektrische Leitfähigkeit und Stabilität erfordern .
Eigenschaften
CAS-Nummer |
820970-27-2 |
|---|---|
Molekularformel |
C16H10N2S5 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1,3-bis(1,3-dithiol-2-ylidene)-4,9-dihydrothieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C16H10N2S5/c1-2-4-10-9(3-1)17-11-12(18-10)14(16-21-7-8-22-16)23-13(11)15-19-5-6-20-15/h1-8,17-18H |
InChI-Schlüssel |
XQSXTMKMLMQBIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C(=C4SC=CS4)SC3=C5SC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12522793.png)

![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)




![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)



